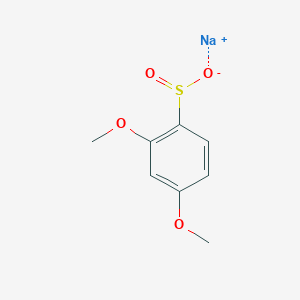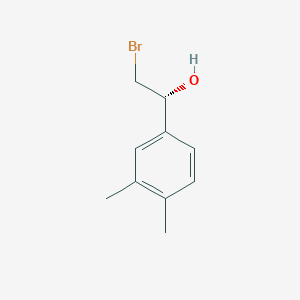
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.
科学的研究の応用
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: The precursor to (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol, lacking the bromine atom.
(1R)-2-chloro-1-(3,4-dimethylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1R)-2-iodo-1-(3,4-dimethylphenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol imparts unique reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound particularly useful in specific synthetic applications.
特性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC名 |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1 |
InChIキー |
PHRIPEMLGIZCFK-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H](CBr)O)C |
正規SMILES |
CC1=C(C=C(C=C1)C(CBr)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


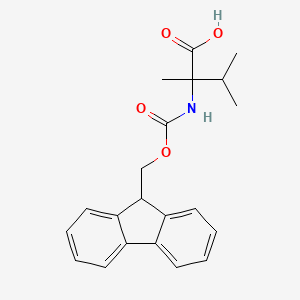
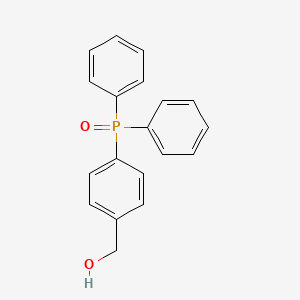
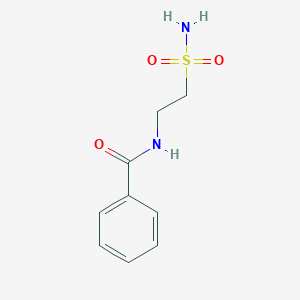


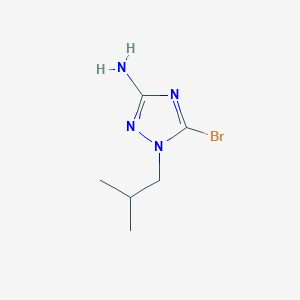
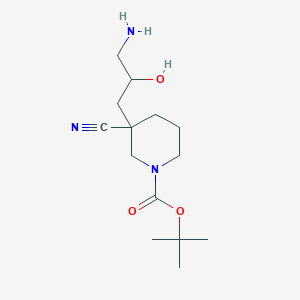
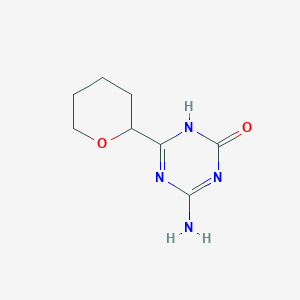
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
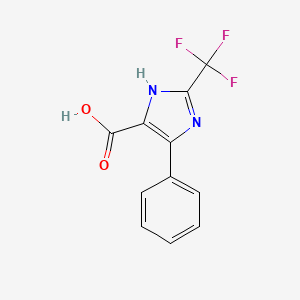

![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)
